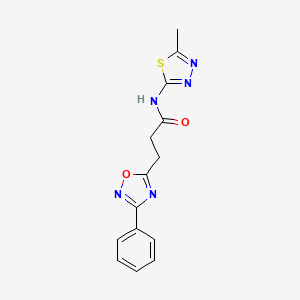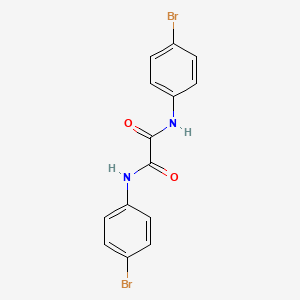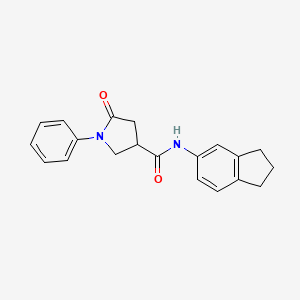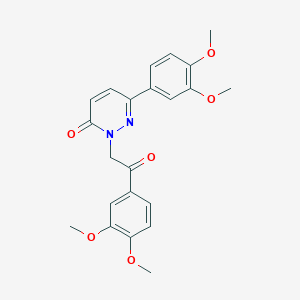
(2E)-N-benzyl-3-(2-chlorophenyl)-N-(propan-2-yl)prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-N-BENZYL-3-(2-CHLOROPHENYL)-N-ISOPROPYL-2-PROPENAMIDE is an organic compound characterized by its unique structural features It consists of a benzyl group, a chlorophenyl group, and an isopropyl group attached to a propenamide backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-BENZYL-3-(2-CHLOROPHENYL)-N-ISOPROPYL-2-PROPENAMIDE typically involves a multi-step process. One common method starts with the preparation of the intermediate 3-(2-chlorophenyl)-2-propenoic acid. This intermediate is then reacted with benzylamine and isopropylamine under specific conditions to yield the desired compound. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of (E)-N-BENZYL-3-(2-CHLOROPHENYL)-N-ISOPROPYL-2-PROPENAMIDE can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of automated systems also enhances the efficiency and safety of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-N-BENZYL-3-(2-CHLOROPHENYL)-N-ISOPROPYL-2-PROPENAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced amides or amines.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles such as hydroxide ions or amines replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydroxide or primary amines in an aqueous or alcoholic medium.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Reduced amides or amines.
Substitution: Hydroxylated or aminated derivatives.
Wissenschaftliche Forschungsanwendungen
(E)-N-BENZYL-3-(2-CHLOROPHENYL)-N-ISOPROPYL-2-PROPENAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of (E)-N-BENZYL-3-(2-CHLOROPHENYL)-N-ISOPROPYL-2-PROPENAMIDE involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways are still under investigation.
Vergleich Mit ähnlichen Verbindungen
- Ähnliche Verbindungen umfassen andere Enamid-Derivate, wie z. B. (E)-N-Alkyl-substituierte Enamide.
- Die Einzigartigkeit liegt in ihrer spezifischen Kombination von Substituenten und Geometrie.
Eigenschaften
Molekularformel |
C19H20ClNO |
|---|---|
Molekulargewicht |
313.8 g/mol |
IUPAC-Name |
(E)-N-benzyl-3-(2-chlorophenyl)-N-propan-2-ylprop-2-enamide |
InChI |
InChI=1S/C19H20ClNO/c1-15(2)21(14-16-8-4-3-5-9-16)19(22)13-12-17-10-6-7-11-18(17)20/h3-13,15H,14H2,1-2H3/b13-12+ |
InChI-Schlüssel |
ITYNMNDNBPCMDT-OUKQBFOZSA-N |
Isomerische SMILES |
CC(C)N(CC1=CC=CC=C1)C(=O)/C=C/C2=CC=CC=C2Cl |
Kanonische SMILES |
CC(C)N(CC1=CC=CC=C1)C(=O)C=CC2=CC=CC=C2Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[acetyl(tetrahydrofuran-2-ylmethyl)amino]-N-[(2E)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B11019486.png)

![(2S,3R)-2-{[(4-butyl-7-hydroxy-2-oxo-2H-chromen-8-yl)methyl]amino}-3-methylpentanoic acid](/img/structure/B11019498.png)
acetate](/img/structure/B11019509.png)
![4-(acetylamino)-N-[2-(propan-2-yl)phenyl]benzamide](/img/structure/B11019519.png)

![methyl 4-methyl-2-{[4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanoyl]amino}-1,3-thiazole-5-carboxylate](/img/structure/B11019525.png)
![methyl 2-{[3-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)propanoyl]amino}-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate](/img/structure/B11019527.png)
![2-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}-N-(4-methoxyphenyl)benzamide](/img/structure/B11019545.png)
![N~1~-[2-(6-methoxy-1H-indol-3-yl)ethyl]-2-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]acetamide](/img/structure/B11019548.png)


![4-{[4-(Acetylamino)phenyl]carbamoyl}phenyl acetate](/img/structure/B11019558.png)
